molecular formula C15H13ClO3 B8273484 3-(Benzyloxy)-5-methoxybenzoyl chloride

3-(Benzyloxy)-5-methoxybenzoyl chloride

Cat. No.: B8273484
M. Wt: 276.71 g/mol
InChI Key: ZYRGNJPZDQKYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5-methoxybenzoyl chloride is a specialized aromatic acyl chloride serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure, featuring both benzyloxy and methoxy functional groups, makes it a valuable building block for constructing more complex molecules, particularly through esterification and amidation reactions. This compound is primarily used as a key precursor in the synthesis of advanced chemical entities. Research on analogous benzyloxy- and methoxy-substituted compounds highlights their significant role in medicinal chemistry. For instance, similar structures are utilized in the design and synthesis of potential immunomodulators that activate invariant natural killer T (iNKT) cells through CD1d-mediated presentation . Furthermore, benzyloxy-substituted intermediates are frequently employed in creating liquid crystalline materials and complex esters, which are studied for their self-assembly and material properties . The reactivity of the acyl chloride group allows researchers to efficiently introduce the 3-(benzyloxy)-5-methoxybenzoyl moiety into target structures, facilitating the exploration of structure-activity relationships in pharmaceutical and material science applications. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

3-methoxy-5-phenylmethoxybenzoyl chloride

InChI

InChI=1S/C15H13ClO3/c1-18-13-7-12(15(16)17)8-14(9-13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

ZYRGNJPZDQKYFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between 3-(benzyloxy)-5-methoxybenzoyl chloride and three analogous benzoyl chlorides:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Features
This compound C₁₅H₁₃ClO₃ 3-OBz, 5-OMe 276.71 Electron-donating groups (OBz, OMe)
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride C₁₄H₈Cl₃FO₂ 2-Cl, 5-Cl, 6-F, 2-OBz 333.56 Electron-withdrawing groups (Cl, F)
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 2-Cl, 5-OCF₃ 273.01 Strongly electron-withdrawing (OCF₃)
4-Butoxy-3-chloro-5-methoxybenzaldehyde C₁₂H₁₅ClO₃ 4-OBu, 3-Cl, 5-OMe 242.70 Aldehyde group (non-acyl chloride)
Key Observations:

Substituent Effects on Reactivity :

  • The electron-donating benzyloxy (OBz) and methoxy (OMe) groups in this compound reduce the electrophilicity of the acyl chloride compared to halogenated analogs. This results in moderate reactivity in nucleophilic acyl substitution reactions, making it suitable for controlled syntheses .
  • In contrast, compounds like 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride (C₁₄H₈Cl₃FO₂) exhibit enhanced reactivity due to electron-withdrawing chloro and fluoro substituents, which stabilize the transition state during reactions .

Applications in Synthesis: this compound is frequently employed in medicinal chemistry for coupling with amino alcohols (e.g., prolinol derivatives) to generate bioactive intermediates . The trifluoromethoxy (OCF₃)-containing analog (2-chloro-5-(trifluoromethoxy)benzoyl chloride) is prized in polymer chemistry due to its high electrophilicity and resistance to hydrolysis, enabling robust crosslinking reactions .

Stability and Handling :

  • Halogenated benzoyl chlorides (e.g., C₁₄H₈Cl₃FO₂) are more moisture-sensitive and require stringent anhydrous conditions, whereas the methoxy/benzyloxy-substituted derivative shows greater stability under ambient storage .

Spectroscopic and Physicochemical Data Comparison

Parameter This compound 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride 2-Chloro-5-(trifluoromethoxy)benzoyl chloride
¹H NMR (δ, ppm) 3.80 (s, 3H, OMe), 5.10 (s, 2H, OBz) 7.45–7.30 (m, aromatic H), 5.20 (s, 2H, OBz) 7.60 (d, 1H), 4.50 (s, 1H, OCF₃)
IR (cm⁻¹) 1745 (C=O stretch), 1250 (C-O) 1760 (C=O), 1280 (C-Cl) 1775 (C=O), 1255 (C-F)
Melting Point Not reported 85–87°C 72–74°C

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with 3,5-dihydroxybenzoic acid, a commercially available precursor with two phenolic hydroxyl groups. The divergent reactivity of these groups enables sequential protection:

  • Benzylation at the 3-position : Treatment with benzyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base achieves selective O-benzylation. This method, adapted from chroman-4-one syntheses, proceeds at room temperature under argon, achieving near-quantitative conversion.

  • Methylation at the 5-position : Subsequent reaction with methyl iodide and cesium carbonate (Cs₂CO₃) in DMF selectively methylates the remaining hydroxyl group. Cs₂CO₃’s mild basicity minimizes esterification side reactions, preserving the carboxylic acid functionality.

The intermediate 3-(benzyloxy)-5-methoxybenzoic acid is isolated via aqueous workup and recrystallization, typically in 80–85% yield.

Optimization Strategies and Yield Enhancement

Benzylation Efficiency

Comparative studies of benzylating agents reveal benzyl bromide’s superiority over benzyl chloride due to its higher reactivity. Key parameters include:

ParameterOptimal ValueImpact on Yield
BaseNaH (1.1 equiv)95–99%
SolventDMFPrevents hydrolysis
Temperature0°C → rtMinimizes side reactions

Alternative bases like potassium carbonate (K₂CO₃) reduce yields to 70–75% due to incomplete deprotonation.

Methylation Selectivity

The 5-position’s methylation benefits from cesium carbonate’s steric bulk, which hinders over-alkylation. Methanol quenches unreacted methyl iodide, simplifying purification. Nuclear magnetic resonance (NMR) monitoring confirms complete conversion, with isolated yields of 82–88%.

Acyl Chloride Formation

Thionyl chloride’s stoichiometry and purity critically influence the reaction:

  • Stoichiometry : 3.0 equiv SOCl₂ ensures complete conversion, verified by the absence of carboxylic acid signals in infrared (IR) spectra.

  • Purity : Distilled SOCl₂ prevents side reactions with moisture, maintaining reaction integrity.

Post-reaction distillation under vacuum affords the product in >90% purity, suitable for downstream applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.85 ppm) and a multiplet for the benzyloxy aromatic protons (δ 7.35–7.45 ppm).

  • IR Spectroscopy : Absence of broad O-H stretches (2500–3300 cm⁻¹) confirms successful methylation and benzylation. A strong C=O stretch at 1760–1780 cm⁻¹ verifies acyl chloride formation.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals ≥98% purity for batches using distilled solvents and anhydrous conditions.

Comparative Analysis of Alternative Routes

Methanesulfonyl Chloride Activation

While methanesulfonyl chloride (MsCl) effectively activates carboxylic acids, its use in this context leads to mesylate byproducts, complicating purification. Yields drop to 60–65% compared to SOCl₂.

Phosphorus-Based Reagents

Phosphorus pentachloride (PCl₅) offers faster reaction times but generates phosphorus oxychloride (POCl₃), requiring stringent temperature control (-10°C). This method is less favored for large-scale synthesis due to safety concerns.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • DCM recycling : Distillation recovers >85% of DCM, reducing environmental impact.

  • SOCl₂ neutralization : Quenching with ice-cold sodium bicarbonate (NaHCO₃) converts residual SOCl₂ to NaCl, CO₂, and SO₂, which are scrubbed before release.

Continuous Flow Synthesis

Pilot studies demonstrate that continuous flow systems reduce reaction times by 40% and improve heat dissipation, enabling kilogram-scale production with 92% yield .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-(Benzyloxy)-5-methoxybenzoyl chloride, and what methodological considerations are critical for success?

  • Answer: The compound can be synthesized via two primary pathways:

  • Pathway 1: Reacting 3-(Benzyloxy)-5-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. This requires strict moisture exclusion to avoid hydrolysis .
  • Pathway 2: Using phosphorus pentachloride (PCl₅) as the chlorinating agent in a dry toluene solvent. Excess PCl₅ must be removed under reduced pressure post-reaction .
  • Key Considerations: Use Schlenk-line techniques for moisture-sensitive steps. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer:

TechniqueKey Peaks/DataPurpose
¹H NMR δ 7.4–7.3 (benzyl aromatic protons), δ 3.8 (methoxy OCH₃), δ 5.2 (benzyl OCH₂)Confirms substitution patterns .
IR ~1770 cm⁻¹ (C=O stretch of acyl chloride)Validates functional group integrity .
GC-MS Molecular ion peak at m/z 304 (M⁺)Assesses purity and molecular weight .

Q. What safety protocols are essential when handling this compound?

  • Answer:

  • PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
  • Storage: Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis .
  • Spill Management: Neutralize spills with dry sodium bicarbonate and dispose of as hazardous waste .

Q. How does this compound react with nucleophiles like amines or alcohols?

  • Answer: The compound undergoes nucleophilic acyl substitution:

  • With amines (e.g., ethylamine): Forms the corresponding amide (e.g., 3-(Benzyloxy)-5-methoxybenzamide) and HCl .
  • With alcohols (e.g., methanol): Produces esters (e.g., methyl 3-(benzyloxy)-5-methoxybenzoate) .
  • Reaction Conditions: Conduct in dry dichloromethane with a tertiary amine (e.g., triethylamine) to scavenge HCl .

Advanced Research Questions

Q. What are the challenges in optimizing the yield of this compound, and how can competing side reactions be mitigated?

  • Answer:

  • Challenge 1: Hydrolysis to the benzoic acid derivative due to trace moisture. Mitigation: Use molecular sieves or pre-dried solvents .
  • Challenge 2: Formation of dimeric byproducts via Friedel-Crafts acylation. Mitigation: Limit reaction time and avoid excess chlorinating agents .
  • Yield Optimization: Monitor reaction progress via in-situ FTIR to detect acyl chloride formation (~1770 cm⁻¹) .

Q. How do steric and electronic effects of the benzyloxy and methoxy substituents influence the reactivity of this acyl chloride in comparison to simpler derivatives (e.g., benzoyl chloride)?

  • Answer:

  • Steric Effects: The benzyloxy group increases steric hindrance, slowing nucleophilic attack compared to unsubstituted benzoyl chloride. This requires longer reaction times for amidation/esterification .
  • Electronic Effects: Methoxy groups are electron-donating, reducing the electrophilicity of the carbonyl carbon. This can be counteracted by using stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., AlCl₃) .

Q. What analytical discrepancies might arise when characterizing this compound, and how should they be resolved?

  • Answer:

  • Discrepancy 1: NMR spectra show unexpected peaks due to residual solvents (e.g., DCM or THF). Resolution: Use high-purity deuterated solvents and repeat under dry conditions .
  • Discrepancy 2: IR spectra lack the acyl chloride peak, suggesting hydrolysis. Resolution: Re-synthesize with stricter anhydrous protocols and test immediately .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Answer:

ConditionStabilityDegradation Products
Ambient (25°C, humid)<24 hours3-(Benzyloxy)-5-methoxybenzoic acid (via hydrolysis) .
Refrigerated (4°C, dry)>6 monthsNone if sealed under nitrogen .
  • Validation: Use Karl Fischer titration to measure moisture content in stored samples .

Methodological Recommendations

  • Synthesis: Prioritize SOCl₂ over PCl₅ for milder conditions and easier byproduct removal .
  • Purification: Use flash chromatography (hexane:ethyl acetate = 8:2) to isolate the acyl chloride from unreacted acid .
  • Handling: Always quench excess reagents (e.g., SOCl₂) with cold sodium bicarbonate before disposal .

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